Home > Products > Screening Compounds P128051 > 3-methoxy PCMo (hydrochloride)
3-methoxy PCMo (hydrochloride) - 2756542-42-2

3-methoxy PCMo (hydrochloride)

Catalog Number: EVT-10959354
CAS Number: 2756542-42-2
Molecular Formula: C17H26ClNO2
Molecular Weight: 311.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methoxy PCMo (hydrochloride) is a chemical compound classified as an arylcyclohexylamine. It is a derivative of phencyclidine, known for its psychoactive properties. The compound's systematic name is 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine hydrochloride, and it has the molecular formula C17H25NO2HClC_{17}H_{25}NO_2\cdot HCl with a molecular weight of approximately 311.85 g/mol .

Source

3-Methoxy PCMo is synthesized from precursor chemicals, primarily through methods involving Grignard reagents and other organic synthesis techniques. Its structure and properties have led to its classification in various databases related to psychoactive substances .

Classification

This compound falls under the category of hallucinogens and is recognized as a reference material in scientific studies. It is structurally related to phencyclidine, which is a controlled substance due to its potential for abuse and psychoactive effects .

Synthesis Analysis

The synthesis of 3-methoxy PCMo involves several key steps:

  1. Preparation of Grignard Reagent: Magnesium reacts with m-bromoanisole in tetrahydrofuran (THF) to form the Grignard reagent.
  2. Reaction with Propionitrile: The Grignard reagent is then reacted with propionitrile, leading to the formation of 3-methoxypropiophenone.
  3. Hydrochloride Formation: The product undergoes hydrolysis with hydrochloric acid to yield 3-methoxy PCMo (hydrochloride) .

The process is noted for its simplicity and high yield, often exceeding 88% purity .

Molecular Structure Analysis

The molecular structure of 3-methoxy PCMo can be represented as follows:

  • Molecular Formula: C17H25NO2HClC_{17}H_{25}NO_2\cdot HCl
  • Molecular Weight: 311.85 g/mol
  • Structural Representation:
    SMILES Cl COc1cccc c1 C2 CCCCC2 N3CCOCC3\text{SMILES Cl COc1cccc c1 C2 CCCCC2 N3CCOCC3}
  • IUPAC Name: 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine hydrochloride .

This structure indicates the presence of a morpholine ring, which contributes to its pharmacological activity.

Chemical Reactions Analysis

3-Methoxy PCMo can undergo various chemical reactions typical for arylcyclohexylamines:

  • Nucleophilic Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions.
  • Hydrolysis: In acidic conditions, it can be hydrolyzed to yield different products.
  • Oxidation/Reduction: Depending on the conditions, it may also undergo oxidation or reduction reactions that alter its functional groups.

These reactions are essential for understanding its reactivity and potential applications in synthetic organic chemistry .

Mechanism of Action

The mechanism of action for 3-methoxy PCMo primarily involves interaction with neurotransmitter systems:

  • NMDA Receptor Antagonism: Similar to phencyclidine, it acts as an antagonist at the N-methyl-D-aspartate receptor, which plays a crucial role in excitatory neurotransmission.
  • Dopaminergic Activity: It may also influence dopaminergic pathways, contributing to its psychoactive effects.

The specific binding affinities and potencies are still being studied, but initial data suggest significant activity at low doses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in organic solvents; specific solubility data in water is limited.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions.
  • Reactivity: Reacts with strong acids and bases; sensitive to light and moisture.

Relevant data indicate that the compound should be stored at -20°C to maintain stability .

Applications

3-Methoxy PCMo has several scientific applications:

  • Research Tool: Utilized in pharmacological studies to investigate NMDA receptor functions and neuropharmacology.
  • Reference Material: Serves as a reference standard in analytical chemistry for detecting similar compounds in biological samples.
  • Psychoactive Studies: Investigated for its potential effects on mood and cognition, contributing to the understanding of dissociative anesthetics.

Due to its structural similarities to phencyclidine, it raises interest for further research into new psychoactive substances and their implications in medicine and psychology .

Introduction to 3-Methoxy PCMo as a Novel Psychoactive Substance

The rapid proliferation of novel psychoactive substances (NPS) has reshaped global recreational drug markets, with synthetic dissociatives constituting a chemically evolving subgroup. Among these, 3-Methoxy PCMo hydrochloride (4-[1-(3-methoxyphenyl)cyclohexyl]morpholine hydrochloride) has emerged as a designer drug structurally derived from phencyclidine (PCP). Unlike classical controlled substances, 3-Methoxy PCMo exploits legislative gaps through subtle molecular modifications, enabling its initial distribution as a "research chemical" prior to regulatory control. Its detection in forensic samples and online vendor listings underscores its niche but growing presence in the NPS landscape, particularly in European and North American markets post-2018. As a morpholine-substituted arylcyclohexylamine, 3-Methoxy PCMo exemplifies the trend of structural diversification aimed at preserving dissociative effects while circumventing legal restrictions.

Emergence and Prevalence in Global Recreational Drug Markets

3-Methoxy PCMo represents a second-generation arylcyclohexylamine developed in response to intensified controls on earlier analogs like 3-Methoxy PCP. First identified in forensic toxicology reports around 2016–2018, it entered recreational markets through online vendors specializing in "legal highs." Analytical studies first characterized the compound in seized materials, with its synthesis detailed in peer-reviewed literature by 2018. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) subsequently flagged its detection in biological samples from recreational users, though population-level prevalence data remain limited due to its recent emergence and analytical challenges in routine drug screening. Its online availability persists despite scheduling efforts in jurisdictions like the United Kingdom (regulated under the Psychoactive Substances Act) and Germany (controlled under the New Psychoactive Substances Act). Market surveillance indicates it is typically sold as a white crystalline powder labeled "not for human consumption," often accompanied by disclaimers to evade regulatory scrutiny.

Table 1: Emergence Timeline of 3-Methoxy PCMo

YearEventRegion
2016First analytical characterizationInternational
2018First peer-reviewed synthesis publicationScientific literature
2019Formal notification to EMCDDAEuropean Union
2020Documented in neuropharmacological studiesGlobal

Structural Relationship to Phencyclidine and Arylcyclohexylamine Class

3-Methoxy PCMo belongs to the arylcyclohexylamine class, characterized by a cyclohexylamine bridge linking an aryl ring and a tertiary amine group. Its core structure aligns with phencyclidine (PCP), sharing the 1-(1-phenylcyclohexyl) backbone. However, 3-Methoxy PCMo features two critical modifications:

  • A methoxy group (-OCH₃) at the meta (3-) position of the phenyl ring
  • Substitution of PCP’s piperidine ring with a morpholine moiety (N-substituted 1,4-oxazine)

These structural changes significantly alter physicochemical properties. The morpholine ring introduces increased polarity and hydrogen-bonding capacity compared to piperidine, potentially influencing blood-brain barrier penetration. The 3-methoxy group enhances aryl ring electron density, affecting receptor binding kinetics. Molecular comparisons confirm that 3-Methoxy PCMo is a hybrid analog, combining the 3-methoxy modification prevalent in dissociatives like 3-Methoxy PCP with the morpholine group seen in compounds such as 3-Methoxy PCE. Crystallographic analyses reveal its hydrochloride salt forms a white crystalline solid with a molecular weight of 311.85 g/mol (C₁₇H₂₅NO₂·HCl) and the following structural identifiers:

  • SMILES: COc1cccc(c1)C2(CCCCC2)N3CCOCC3
  • InChIKey: BOGOEDFWPOXWQE-UHFFFAOYSA-N

Table 2: Structural Comparison to Prototypical Arylcyclohexylamines

CompoundAryl GroupAmine GroupMolecular Formula
Phencyclidine (PCP)PhenylPiperidineC₁₇H₂₅N
3-Methoxy PCP3-MethoxyphenylPiperidineC₁₈H₂₇NO
3-Methoxy PCMo3-MethoxyphenylMorpholineC₁₇H₂₅NO₂·HCl
Ketamine2-ChlorophenylN-MethylaminoC₁₃H₁₆ClNO

Metabolism studies indicate that 3-Methoxy PCMo undergoes O-demethylation and morpholine ring hydroxylation, paralleling pathways observed in other arylcyclohexylamines. These metabolic transformations yield active derivatives that may contribute to its psychopharmacological profile.

Pharmacological Classification as a Dissociative Hallucinogen

3-Methoxy PCMo is pharmacologically classified as a dissociative hallucinogen due to its primary mechanism of action: non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This receptor, a glutamate-gated ion channel critical for synaptic plasticity and excitatory neurotransmission, is inhibited through binding to the phencyclidine site within the ion channel pore. In vitro studies using drebrin cluster assays demonstrate functional NMDA receptor antagonism, with half-maximal inhibitory concentration (IC₅₀) values of 26.67 μM for 3-Methoxy PCMo—approximately 10-fold less potent than 3-Methoxy PCP (IC₅₀ = 1.51 μM) but within the range of other psychoactive dissociatives. Beyond NMDA receptor blockade, it exhibits ancillary activity at:

  • Sigma-1 receptors (σ1R): Modulating calcium signaling and neurotransmitter release
  • Dopamine transporter: Functional interactions altering dopamine reuptake dynamics

These multi-target actions collectively produce dissociative anesthesia, characterized by sensory detachment, cognitive disorganization, and distorted perception. Behavioral studies confirm classic dissociative effects in rodent models, including dopaminergic pathway activation in the nucleus accumbens and dose-dependent increases in delta/gamma electroencephalography (EEG) wave activity. Crucially, 3-Methoxy PCMo induces rewarding and reinforcing behaviors in conditioned place preference and self-administration paradigms, confirming its abuse liability mediated by mesolimbic dopamine pathway activation. Transcriptional analyses reveal altered expression of neuroplasticity markers (CREB, ΔFosB, BDNF) in reward circuitry, providing mechanistic insights into its dissociative-hallucinogenic properties.

Table 3: Pharmacodynamic Profile of 3-Methoxy PCMo

TargetInteraction TypeFunctional ConsequenceAssay Type
NMDA receptorNon-competitive antagonismGlutamate signaling inhibitionDrebrin immunocytochemistry
Dopamine transporterReuptake inhibitionIncreased synaptic dopamineNeurochemical assay
Sigma-1 receptorAgonismCalcium modulationRadioligand binding
Mesolimbic pathwayActivationRewarding/reinforcing effectsConditioned place preference

The compound’s classification is further substantiated by user reports describing depersonalization, altered time perception, and vivid hallucinations—effects aligning with the dissociative hallucinogen archetype. Its neurochemical profile distinguishes it from psychedelic hallucinogens (e.g., serotonergic agonists like LSD) and deliriants (e.g., anticholinergics), firmly categorizing it within the NMDA antagonist class of dissociatives [1] [4] [7].

Properties

CAS Number

2756542-42-2

Product Name

3-methoxy PCMo (hydrochloride)

IUPAC Name

4-[1-(3-methoxyphenyl)cyclohexyl]morpholine;hydrochloride

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C17H25NO2.ClH/c1-19-16-7-5-6-15(14-16)17(8-3-2-4-9-17)18-10-12-20-13-11-18;/h5-7,14H,2-4,8-13H2,1H3;1H

InChI Key

DWALDBAOKHWDMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2)N3CCOCC3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.